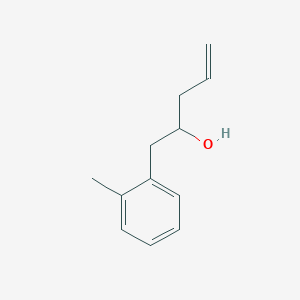

1-o-Tolylpent-4-en-2-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16O |

|---|---|

Molecular Weight |

176.25 g/mol |

IUPAC Name |

1-(2-methylphenyl)pent-4-en-2-ol |

InChI |

InChI=1S/C12H16O/c1-3-6-12(13)9-11-8-5-4-7-10(11)2/h3-5,7-8,12-13H,1,6,9H2,2H3 |

InChI Key |

NFLSHBUWCFHFOW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1CC(CC=C)O |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 1 O Tolylpent 4 En 2 Ol

The synthesis of 1-o-tolylpent-4-en-2-ol, a homoallylic alcohol, can be achieved through the nucleophilic addition of an allyl organometallic reagent to the carbonyl group of o-tolylacetaldehyde. The most common and direct approaches for this type of carbon-carbon bond formation are the Grignard and Barbier reactions. wikipedia.orgorganic-chemistry.org

The Barbier reaction is an organometallic reaction involving an alkyl halide, a carbonyl compound, and a metal. wikipedia.org A key distinction from the Grignard reaction is that the organometallic species in the Barbier reaction is generated in situ. wikipedia.org This one-pot nature is often advantageous. alfa-chemistry.comnih.gov The reaction can be performed with a variety of metals, including magnesium, zinc, indium, tin, and samarium, often under milder conditions than the corresponding Grignard reaction. wikipedia.orgalfa-chemistry.com For the synthesis of this compound, the reaction would involve o-tolylacetaldehyde and an allyl halide, such as allyl bromide, in the presence of a suitable metal.

A specific example for a constitutional isomer, 2-(o-tolyl)pent-4-en-2-ol, was prepared via a zinc-mediated Barbier-type reaction between o-methylacetophenone and allyl bromide under ball-milling conditions. ucl.ac.uk This mechanochemical approach is noted for being operationally simple and effective regardless of the initial zinc metal morphology. ucl.ac.uk Adapting this to the target molecule would involve substituting the ketone with o-tolylacetaldehyde.

The Grignard reaction is a similar, powerful tool for forming carbon-carbon bonds. organic-chemistry.orgbyjus.com It involves the pre-formation of a Grignard reagent (an organomagnesium halide, RMgX) from an alkyl or aryl halide and magnesium metal. byjus.comsigmaaldrich.com This reagent is then added to a ketone or aldehyde. organic-chemistry.orgmasterorganicchemistry.com To synthesize this compound, allylmagnesium bromide would be prepared from allyl bromide and magnesium and then reacted with o-tolylacetaldehyde.

| Metal | Typical Conditions | Key Features | Reference |

|---|---|---|---|

| Magnesium (Mg) | Anhydrous ether or THF; often requires activation (e.g., with 1,2-dibromoethane). | Classic Barbier/Grignard metal; highly reactive. | wikipedia.orgnih.gov |

| Zinc (Zn) | THF, DMSO, or aqueous media; can be promoted by ball-milling. | Less reactive than Mg, allowing for better functional group tolerance. Often used in aqueous "green chemistry" approaches. | wikipedia.orgucl.ac.uk |

| Indium (In) | Aqueous or organic solvents; often used catalytically with a stoichiometric reductant (e.g., Mn). | High tolerance to water and functional groups. | wikipedia.orgresearchgate.net |

| Tin (Sn) | Aqueous or organic solvents. | Can be used in electrochemical setups where Sn(II) is reduced to Sn(0) to mediate allylation. | wikipedia.orgthieme-connect.com |

| Samarium (Sm) | Used as samarium(II) iodide (SmI2); THF solvent. | Powerful single-electron transfer agent, useful for intramolecular reactions. | wikipedia.org |

Functional Group Interconversions and Transformations in Precursors

The synthesis of 1-o-tolylpent-4-en-2-ol relies on the availability of its key precursor, o-tolylacetaldehyde. This aldehyde can be prepared through various functional group interconversion (FGI) reactions from more common starting materials. mit.edu

A primary method for synthesizing aldehydes is the controlled oxidation of primary alcohols. fiveable.me Therefore, o-tolylacetaldehyde could be prepared by the oxidation of 2-(o-tolyl)ethanol using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or via Swern oxidation to prevent over-oxidation to the carboxylic acid. fiveable.me Conversely, the reduction of o-tolylacetic acid or its derivatives (such as esters or acid chlorides) can also yield the desired aldehyde. fiveable.me

Functional group transformations are also relevant to the product itself. The secondary alcohol of this compound can be oxidized to the corresponding ketone, 1-o-tolylpent-4-en-2-one, using standard reagents like chromium trioxide (CrO₃) or PCC. fiveable.me Furthermore, the alkene moiety can undergo various transformations. For instance, oxidative cleavage via ozonolysis would break the carbon-carbon double bond to yield carbonyl compounds. fiveable.me Other transformations include rearrangements, such as the conversion of an alkenyl alcohol to a ketone mediated by a rhodium catalyst. organic-chemistry.org

| Transformation | Starting Group | Product Group | Typical Reagents | Reference |

|---|---|---|---|---|

| Alcohol Oxidation | Primary Alcohol | Aldehyde | PCC, Swern Oxidation (DMSO, oxalyl chloride, Et3N) | fiveable.me |

| Alcohol Oxidation | Secondary Alcohol | Ketone | PCC, Jones Reagent (CrO3, H2SO4) | fiveable.me |

| Carboxylic Acid Reduction | Carboxylic Acid Derivative (e.g., Ester, Acid Chloride) | Aldehyde | DIBAL-H (Diisobutylaluminium hydride) | fiveable.me |

| Alkene Cleavage | Alkene | Aldehydes/Ketones | Ozonolysis (1. O3; 2. DMS or Zn/H2O) | fiveable.me |

| Alcohol Dehydration | Alcohol | Alkene | Mitsunobu conditions (DEAD, PPh3) without an external nucleophile. | organic-chemistry.org |

Electrochemical Synthesis Methodologies for Analogous Organic Alcohols

Electrochemical methods offer a sustainable and practical alternative to traditional organic synthesis, often avoiding harsh reagents and proceeding under mild conditions. organic-chemistry.orgresearchgate.net The synthesis of homoallylic alcohols, analogous to 1-o-tolylpent-4-en-2-ol, has been successfully demonstrated using electrochemical techniques. xmu.edu.cn

A particularly efficient approach is the paired or tandem electrosynthesis. thieme-connect.comthieme-connect.comrsc.org In this setup, two useful reactions occur simultaneously in separate compartments of an electrochemical cell. For example, an alcohol can be oxidized to an aldehyde at the anode, while in the cathodic compartment, a metal salt like SnCl₂ is reduced to its metallic form (Sn⁰). thieme-connect.com The newly formed aldehyde is then transferred to the cathodic chamber to undergo a metal-mediated allylation, yielding the homoallylic alcohol. thieme-connect.comrsc.org This one-pot process effectively broadens the substrates for allylation from carbonyl compounds directly to alcohols. rsc.orgrsc.org

Another electrochemical strategy involves the direct reduction of carbonyl compounds. Aldehydes and ketones can be reduced at a cathode to form alcohols. organic-chemistry.orgresearchgate.net This method can be performed at room temperature and in the air, using a sacrificial reductant like 1,4-diazabicyclo[2.2.2]octane (DABCO). organic-chemistry.org

| Method | Substrate(s) | Mediator/Electrodes | Key Outcome | Reference |

|---|---|---|---|---|

| Tandem One-Pot Synthesis | Alcohols, Allyl Bromide | Anode: Pt; Cathode: Graphite; Mediator: SnCl2 | Alcohols are oxidized to aldehydes at the anode, which then react in the cathode compartment to form homoallylic alcohols. | rsc.orgrsc.org |

| Paired Electrosynthesis | Alcohols, Allyl Bromide | Anode/Cathode; Mediator: SnCl2 | Simultaneous synthesis of carbonyl compounds (anode) and homoallylic alcohols (cathode) in a divided cell. | thieme-connect.comthieme-connect.com |

| Reductive Allylation | Carbonyl Compounds, Allyl Halides | Not specified | A general review highlights the impressive development of electrochemical allylation, particularly in aqueous media. | xmu.edu.cn |

| Carbonyl Reduction | Aldehydes, Ketones | Pt electrodes; Sacrificial reductant: DABCO | Sustainable reduction of carbonyls to alcohols under ambient conditions. | organic-chemistry.orgresearchgate.net |

Catalytic Systems for Enantioselective Synthesis of Chiral Alcohols

Reactions Involving the Secondary Alcohol Functional Group

The secondary alcohol group in this compound is a key site for various chemical transformations, most notably oxidation and esterification.

Oxidation: Secondary alcohols can be readily oxidized to form ketones. jackwestin.combyjus.com This transformation involves the removal of the hydrogen atom from the hydroxyl group and the hydrogen atom from the carbon bearing the hydroxyl group. byjus.com Unlike primary alcohols, which can be oxidized to aldehydes and further to carboxylic acids, the oxidation of secondary alcohols typically stops at the ketone stage under mild conditions. britannica.comrutgers.edu Stronger oxidizing conditions can lead to the cleavage of carbon-carbon bonds, but this usually results in poor yields. britannica.com

A variety of oxidizing agents can be employed for this purpose. Chromic acid (H₂CrO₄), often generated in situ from sodium dichromate (Na₂Cr₂O₇) and sulfuric acid, is a common and effective reagent for oxidizing secondary alcohols to ketones. britannica.comrutgers.edu Other reagents include pyridinium (B92312) chlorochromate (PCC) and the Jones reagent (CrO₃ in H₃O⁺). transformationtutoring.com

Esterification: The hydroxyl group of this compound can react with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form esters. byjus.com The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. byjus.com To drive the equilibrium towards the ester product, water, a byproduct of the reaction, is often removed. byjus.com

Table 1: Common Reactions of the Secondary Alcohol Group

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Oxidation | CrO₃/H₃O⁺, PCC, Na₂Cr₂O₇/H₂SO₄ | Ketone |

| Esterification | R-COOH, H⁺ catalyst | Ester |

Reactions Involving the Terminal Alkene Moiety

The terminal alkene in this compound is an electron-rich functional group, making it susceptible to attack by electrophiles and radicals.

Alkene Hetero-difunctionalization Procedures

Alkene hetero-difunctionalization allows for the simultaneous introduction of two different functional groups across the double bond, significantly increasing molecular complexity in a single step. acs.orgrsc.org These reactions can be promoted by various catalysts, including metals and electrochemical methods. rsc.orgacs.org Examples of such transformations include aminohalogenation, oxyhalogenation, and carboamination. acs.orgacs.org These methods provide a powerful tool for the synthesis of complex molecules from simple alkene starting materials. nih.gov

Rearrangement Reactions and Isomerization Pathways

While this compound itself is not prone to the specific propargyl/allene (B1206475) isomerization, its derivatives could be designed to undergo such rearrangements. The propargyl Claisen rearrangement, for instance, involves a pharmaguideline.compharmaguideline.com-sigmatropic shift of a propargyl vinyl ether to form a functionalized allene. rsc.orgrsc.orgcore.ac.uk To make this relevant to this compound, the alcohol would first need to be converted into a propargyl ether derivative.

Similarly, the Myers allene synthesis converts a propargyl alcohol into an allene via an arenesulfonylhydrazine intermediate. wikipedia.org This suggests that derivatives of this compound containing a propargyl moiety could potentially undergo analogous rearrangements to form allenes. These allenes are valuable synthetic intermediates. rsc.org

Derivatization Strategies for Advanced Synthetic Intermediates

The dual functionality of this compound makes it a valuable precursor for the synthesis of more complex molecules. As a homoallylic alcohol, it can be derivatized in numerous ways. acs.orgnih.gov For example, the hydroxyl group can be converted into a better leaving group, such as a tosylate (OTs) or mesylate (OMs), to facilitate nucleophilic substitution reactions. transformationtutoring.com

The alkene can be subjected to various transformations, such as epoxidation followed by ring-opening with a nucleophile, or ozonolysis to cleave the double bond and form an aldehyde. organic-chemistry.orgmasterorganicchemistry.com These strategies allow for the introduction of a wide range of functional groups and the construction of diverse molecular architectures. The strategic combination of reactions at both the alcohol and alkene sites provides a versatile platform for the synthesis of advanced intermediates. nih.govescholarship.org

Chirality of the Carbinol Carbon (C2) and Enantiomer Considerations

The carbon atom at the C2 position of this compound, which is bonded to the hydroxyl group (the carbinol carbon), is a stereocenter. This is because it is attached to four different substituent groups: a hydrogen atom, a hydroxyl group, an o-tolyl-methyl group, and a pent-4-enyl group. The presence of this single chiral center means that the molecule is chiral and can exist as a pair of non-superimposable mirror images known as enantiomers.

These enantiomers are designated as (R)-1-o-Tolylpent-4-en-2-ol and (S)-1-o-Tolylpent-4-en-2-ol according to the Cahn-Ingold-Prelog priority rules. A mixture containing equal amounts of both enantiomers is known as a racemic mixture. The enantiomers of a chiral molecule like this compound are expected to have identical physical properties such as boiling point, melting point, and solubility in achiral solvents. However, they will rotate plane-polarized light in equal but opposite directions and will interact differently with other chiral entities, such as biological receptors or chiral catalysts.

Enantioselective Synthesis and Resolution Methodologies

The synthesis of a single enantiomer of this compound would require either an enantioselective synthetic route or the resolution of a racemic mixture.

Enantioselective Synthesis: Several general methods for the enantioselective synthesis of chiral allylic alcohols have been developed and could be adapted for the preparation of (R)- or (S)-1-o-Tolylpent-4-en-2-ol. These methods often involve the use of chiral catalysts or reagents to control the stereochemical outcome of the reaction.

Asymmetric addition of organometallic reagents to aldehydes: One common approach is the asymmetric addition of an allylmetal reagent to o-tolylacetaldehyde. For instance, the use of a chiral ligand to modify an organozinc reagent in the addition to an aldehyde can produce allylic alcohols with high enantioselectivity. organic-chemistry.orgnih.gov

Catalytic asymmetric reductive coupling: Another powerful method is the catalytic reductive coupling of an alkyne and an aldehyde. organic-chemistry.org For this compound, this would involve the coupling of propyne (B1212725) with o-tolylacetaldehyde in the presence of a chiral catalyst, which can afford the desired allylic alcohol with high enantiomeric excess. organic-chemistry.org

Enantioselective reduction of ketones: The asymmetric reduction of the corresponding ketone, 1-o-tolylpent-4-en-2-one, using a chiral reducing agent or a catalyst is another viable strategy.

Resolution of Racemates: If a racemic mixture of this compound is synthesized, it can be separated into its constituent enantiomers through resolution. Common resolution techniques include:

Classical resolution: This involves reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by conventional methods like crystallization or chromatography. The separated diastereomers can then be treated to recover the pure enantiomers of the original alcohol.

Enzymatic resolution: Enzymes are highly stereoselective catalysts and can be used to resolve racemic mixtures. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of the alcohol, allowing for the separation of the acylated enantiomer from the unreacted one.

Diastereoselective Transformations and Control in Reactions

While this compound itself does not have diastereomers (as it only has one stereocenter), its reactions can involve the formation of new stereocenters, leading to diastereomeric products. The control of diastereoselectivity in such reactions is a critical aspect of synthetic organic chemistry.

For example, if the double bond in this compound were to be functionalized (e.g., through epoxidation or dihydroxylation), a second stereocenter would be created. The relative orientation of the substituents at the two stereocenters would result in the formation of diastereomers. The existing stereocenter at C2 can influence the stereochemical outcome at the newly formed stereocenter, a phenomenon known as substrate-controlled diastereoselectivity. The steric bulk of the o-tolyl group could play a significant role in directing the approach of reagents to the double bond, favoring the formation of one diastereomer over the other.

Advanced Techniques for Stereoisomer Analysis

To determine the enantiomeric composition (enantiomeric excess, or ee) of a sample of this compound, specialized analytical techniques are required.

Chiral Chromatography: The most common method for separating and quantifying enantiomers is chiral chromatography, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC). This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. gcms.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral shift reagents or chiral solvating agents can be used in NMR spectroscopy to differentiate between enantiomers. These agents interact with the enantiomers to form transient diastereomeric complexes, which have distinct NMR spectra, allowing for the determination of their relative concentrations.

Polarimetry: This technique measures the rotation of plane-polarized light by a chiral compound. While it can confirm the presence of a non-racemic mixture and determine the direction of rotation, it is generally not used for accurate determination of enantiomeric excess in modern research.

Below is a table summarizing the key stereochemical features and relevant methodologies for this compound.

| Stereochemical Aspect | Description | Relevant Methodologies |

| Chirality | The C2 carbon is a chiral center, leading to the existence of (R) and (S) enantiomers. | Cahn-Ingold-Prelog nomenclature |

| Enantioselective Synthesis | Methods to produce a single enantiomer. | Asymmetric addition of organometallic reagents to aldehydes, Catalytic asymmetric reductive coupling, Enantioselective reduction of ketones |

| Resolution | Separation of a racemic mixture into pure enantiomers. | Classical resolution with chiral resolving agents, Enzymatic resolution |

| Diastereoselectivity | Control of stereochemistry in reactions that create a second stereocenter. | Substrate-controlled reactions (e.g., epoxidation, dihydroxylation) |

| Stereoisomer Analysis | Techniques to determine enantiomeric composition. | Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) with chiral auxiliaries |

Mechanistic Investigations of Reactions Involving 1 O Tolylpent 4 En 2 Ol

Identification and Characterization of Reaction Intermediates (e.g., Radical Intermediates, Organometallic Complexes)

There are no published studies that identify or characterize reaction intermediates, such as radical intermediates or organometallic complexes, in reactions where 1-o-tolylpent-4-en-2-ol is a reactant or product.

Detailed Catalytic Cycle Analysis in Metal-Catalyzed Processes

A detailed catalytic cycle analysis for any metal-catalyzed process involving this compound has not been described in the scientific literature. While palladium-catalyzed allylations are common, specific mechanistic details pertaining to this compound are absent. organic-chemistry.org

Kinetic Studies and Rate-Determining Steps

No kinetic studies or identification of rate-determining steps for reactions involving this compound have been reported. General studies on allylation reactions indicate that the nucleophilic attack of the allyl group on the carbonyl carbon is often a key step, but specific kinetic data for the this compound system is unavailable. mdpi.com

Analytical and Spectroscopic Methodologies in Mechanistic Elucidation (e.g., NMR for reaction monitoring and conversion determination)

While analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are standard for monitoring chemical reactions and determining the structure of products, specific applications of these methodologies to elucidate the reaction mechanisms of this compound have not been documented. asahilab.co.jplibretexts.orgpressbooks.pub NMR would be a crucial tool for any future mechanistic studies on this compound, allowing for the tracking of reactants and products over time and potentially identifying transient intermediates. asahilab.co.jp

Computational and Theoretical Studies on 1 O Tolylpent 4 En 2 Ol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental in elucidating the electronic structure and energetics of organic molecules like 1-o-tolylpent-4-en-2-ol. These methods, rooted in quantum mechanics, provide insights into molecular orbital energies, electron distribution, and thermodynamic stability.

Electronic Structure: The electronic structure of this compound would be investigated using methods such as Density Functional Theory (DFT) and ab initio calculations. These approaches solve approximations of the Schrödinger equation to yield information about the molecule's electronic wave function. From this, properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be determined. The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Energetics: Computational methods are also employed to calculate the molecule's thermodynamic properties, such as its heat of formation and standard Gibbs free energy. These calculations are crucial for understanding the stability of different isomers and for predicting the thermodynamics of reactions involving this compound. For instance, the relative energies of different conformers can be calculated to determine the most stable three-dimensional arrangement of the atoms.

Below is a hypothetical table illustrating the types of electronic and energetic data that would be generated from quantum chemical calculations for this compound, based on typical values for structurally similar compounds.

| Property | Calculated Value (Illustrative) | Method |

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G |

| LUMO Energy | -0.8 eV | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap | 5.7 eV | DFT/B3LYP/6-31G |

| Dipole Moment | 1.9 D | DFT/B3LYP/6-31G |

| Heat of Formation | -150.2 kJ/mol | G4(MP2) |

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for modeling reaction pathways and characterizing the transition states of chemical reactions involving molecules like this compound. This allows for a detailed understanding of reaction mechanisms and kinetics.

Reaction Pathway Modeling: By mapping the potential energy surface (PES) of a reaction, computational chemists can identify the most likely pathway from reactants to products. This involves locating energy minima corresponding to reactants, products, and any intermediates, as well as the transition states that connect them. For this compound, potential reactions for study could include its oxidation, reduction, or participation in transition metal-catalyzed cross-coupling reactions. For example, the epoxidation of the double bond is a common reaction for allylic alcohols. wikipedia.orgmdpi.com

Transition State Characterization: A transition state is a first-order saddle point on the PES, representing the highest energy point along the reaction coordinate. Locating and characterizing the transition state is crucial for calculating the activation energy of a reaction, which in turn determines the reaction rate. Frequency calculations are performed on the optimized transition state geometry to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The properties of the transition state, such as its geometry and electronic structure, provide valuable insights into the mechanism of the reaction.

Conformational Analysis and Steric Hindrance Evaluations

The three-dimensional structure of a flexible molecule like this compound is not static. It exists as an ensemble of different conformations that can interconvert. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

Conformational Analysis: Computational methods such as molecular mechanics (MM) and quantum mechanics (QM) are used to perform conformational searches. These methods systematically explore the rotational freedom around single bonds to identify low-energy conformations. For this compound, the key rotations would be around the C-C bonds of the pentenyl chain and the C-C bond connecting the tolyl group to the main chain. The presence of the bulky ortho-tolyl group is expected to significantly influence the conformational preferences of the molecule.

Steric Hindrance Evaluations: The ortho-tolyl group in this compound introduces significant steric hindrance around the chiral center and the double bond. Computational methods can quantify this steric hindrance by calculating steric energies or by visualizing the steric bulk through molecular modeling. This information is critical for understanding how the molecule interacts with other reagents and catalysts, and for predicting the stereochemical outcome of reactions. The steric hindrance can influence which face of the double bond is more accessible for a reaction, thereby controlling the stereoselectivity.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

A major goal of computational chemistry in organic synthesis is the prediction of reactivity, regioselectivity, and stereoselectivity of chemical reactions. For a chiral molecule like this compound, these predictions are particularly important.

Reactivity: The reactivity of this compound can be predicted by analyzing its electronic structure. For instance, the energies of the HOMO and LUMO can indicate its susceptibility to nucleophilic or electrophilic attack. Molecular electrostatic potential (MEP) maps can visualize the electron-rich and electron-poor regions of the molecule, highlighting potential sites for reaction.

Regioselectivity: In reactions where there are multiple possible sites of attack, computational methods can predict the regioselectivity by comparing the activation energies for the different reaction pathways. For example, in the addition of a reagent to the double bond of this compound, calculations can determine whether the addition is more likely to occur at the terminal or internal carbon of the double bond.

Stereoselectivity: For chiral molecules, predicting the stereoselectivity of a reaction is crucial. Computational modeling of the transition states leading to different stereoisomeric products can reveal the origins of stereoselectivity. nih.gov By comparing the energies of these diastereomeric transition states, the major product can be predicted. For this compound, the presence of the chiral center and the bulky ortho-tolyl group would be key factors in controlling the stereochemical outcome of reactions at the nearby double bond.

Retrosynthetic Analysis of 1 O Tolylpent 4 En 2 Ol

Strategic Carbon-Carbon and Carbon-Oxygen Bond Disconnections

The primary retrosynthetic disconnection for 1-o-tolylpent-4-en-2-ol, a homoallylic alcohol, involves breaking the C2-C3 carbon-carbon bond. This disconnection is strategic as it simplifies the molecule into two key fragments: an aldehyde and an allyl nucleophile. This approach is based on the well-established synthetic strategy of nucleophilic addition of an organometallic allyl reagent to a carbonyl compound.

Another key disconnection is of the carbon-oxygen bond of the alcohol. This leads to a carbonyl group at C2, which can be formed from the oxidation of the alcohol, a common functional group interconversion.

Identification of Key Synthons and Accessible Synthetic Equivalents

Following the C2-C3 bond disconnection, two primary synthons are identified: an acyl cation synthon at C2 and a homoenolate anion synthon corresponding to the C3-C5 fragment. However, a more practical approach considers the disconnection that leads to an aldehyde and an allyl anion.

The key synthons and their corresponding synthetic equivalents are outlined in the table below:

| Synthon | Synthetic Equivalent |

| o-Tolylacetyl cation | o-Tolylacetaldehyde |

| Allyl anion | Allyl bromide, Allyl chloride, Allyltributylstannane, Allyl Grignard reagent (Allylmagnesium bromide) |

The most common and accessible synthetic equivalents for the allyl anion are allyl halides, which can be used to form organometallic reagents such as Grignard reagents or used in Barbier-type reactions. organic-chemistry.orgcdnsciencepub.com Allyltributylstannane is another effective reagent for the allylation of aldehydes, often catalyzed by Lewis acids. cdnsciencepub.comresearchgate.net

Planning for Convergent and Linear Synthetic Routes

The synthesis of this compound can be approached through both linear and convergent strategies.

Strategic Functional Group Interconversions in Retrosynthetic Pathways

Functional group interconversions (FGIs) are a critical aspect of retrosynthetic analysis, allowing for the manipulation of functional groups to facilitate key bond-forming reactions. In the context of this compound, the primary FGI to consider is the formation of the alcohol group.

The retrosynthetic plan reveals that the target molecule can be obtained from an aldehyde. The forward synthetic reaction, therefore, involves the conversion of the aldehyde functional group in o-tolylacetaldehyde into the secondary alcohol in the final product. This is achieved through the nucleophilic addition of the allyl synthetic equivalent.

Should the synthesis require it, other FGIs could be considered. For example, if a related ketone were more accessible, a reduction step could be employed to form the secondary alcohol. However, the most direct retrosynthetic pathway for this homoallylic alcohol points towards the addition of an allyl nucleophile to an aldehyde.

Role and Utility of 1 O Tolylpent 4 En 2 Ol As a Synthetic Intermediate

Precursor to Structurally Diverse Organic Compounds

The strategic placement of three distinct functional groups—hydroxyl, alkenyl, and aryl—renders 1-o-Tolylpent-4-en-2-ol an excellent starting material for the synthesis of a wide variety of organic molecules. Each functional group can be selectively manipulated to introduce new functionalities and build molecular complexity.

The secondary alcohol moiety can undergo standard transformations such as oxidation to the corresponding ketone, 1-o-tolylpent-4-en-2-one, providing an entry point to further carbon-carbon bond formations via enolate chemistry. Esterification or etherification of the hydroxyl group can be used to introduce protecting groups or to synthesize derivatives with different physical and biological properties.

The terminal alkene is amenable to a host of addition reactions. For instance, hydrogenation can yield the saturated alcohol, 1-o-tolylpentan-2-ol. The double bond can also be subjected to epoxidation, dihydroxylation, or oxidative cleavage to introduce further oxygenated functionalities.

A more advanced transformation involves the nickel-catalyzed arylative substitution of the homoallylic alcohol. nih.govnih.gov This type of reaction, which has been demonstrated on similar substrates, would likely proceed via an initial isomerization to the corresponding allylic alcohol, followed by a cross-coupling reaction with an arylboronic acid. This methodology could transform this compound into a variety of 1,3-diaryl-substituted pentene derivatives, significantly increasing its structural diversity.

| Reactant | Reagent(s) | Reaction Type | Potential Product |

|---|---|---|---|

| This compound | PCC or Swern Oxidation | Oxidation | 1-o-Tolylpent-4-en-2-one |

| This compound | H₂, Pd/C | Hydrogenation | 1-o-Tolylpentan-2-ol |

| This compound | m-CPBA | Epoxidation | 2-(2-(o-Tolyl)propyl)oxirane |

| This compound | OsO₄, NMO | Dihydroxylation | 1-o-Tolylpentane-1,2,4-triol |

| This compound | 1. Ni(cod)₂, Xantphos 2. ArB(OH)₂, p-MeO-PhB(OH)₂ | Isomerization/Arylative Substitution | Substituted 1,3-Diarylpentene |

Building Block in the Construction of Complex Natural Products and Analogues

The structure of this compound is particularly well-suited for the construction of cyclic systems, specifically those containing a tetralin (1,2,3,4-tetrahydronaphthalene) core. The tetralin framework is a common motif in a variety of biologically active natural products, including many lignans (B1203133) and terpenoids.

A plausible and powerful application of this intermediate is through an intramolecular Friedel-Crafts alkylation. masterorganicchemistry.comwikipedia.org Upon activation of the secondary alcohol to form a good leaving group (e.g., by protonation with a strong acid), the resulting carbocation could be attacked by the electron-rich o-tolyl ring. This cyclization would lead to the formation of a 1,5-dimethyl-1,2,3,4-tetrahydronaphthalene derivative. The stereochemistry at the C2 position of the starting material could potentially influence the stereochemical outcome of the cyclization, making it a valuable tool for asymmetric synthesis. The ortho-methyl group on the aromatic ring would direct the cyclization to the C6 position, leading to a specific regioisomer. While the ortho-substituent might introduce some steric hindrance, it also provides a handle for further functionalization in the final product.

Methodologies for the synthesis of tetralins from benzylic alcohols and allylsilanes have been successfully applied to the synthesis of lignan (B3055560) natural products such as cyclogalgravin. nih.gov This highlights the feasibility of using precursors with similar functionalities to construct complex, polycyclic natural product scaffolds. Therefore, this compound represents a hypothetical but highly valuable building block for the synthesis of natural products and their analogues containing the substituted tetralin moiety.

| Core Structure | Potential Synthetic Strategy | Relevance |

|---|---|---|

| Substituted Tetralin | Intramolecular Friedel-Crafts Alkylation | Core of many lignans and terpenoids |

| Indane Derivatives | Acid-catalyzed cyclization (potential rearrangement) | Found in various bioactive compounds |

Contribution to the Development of Novel Synthetic Methodologies

The study of the reactivity of this compound could also drive the development of new synthetic methods. Its specific combination of functional groups presents interesting challenges and opportunities for catalysis and reaction design.

For instance, the development of an enantioselective synthesis of this compound would provide access to a chiral, non-racemic building block. This chiral intermediate could then be used to probe the stereoselectivity of various transformations, such as the aforementioned intramolecular Friedel-Crafts reaction, or other metal-catalyzed cyclization reactions. The development of catalytic asymmetric methods for carbonyl-ene reactions could provide an efficient route to such chiral homoallylic alcohols. atamanchemicals.com

Furthermore, this compound is an ideal substrate for studying the directing effects of the ortho-tolyl group in transition metal-catalyzed reactions. The steric and electronic properties of this group could influence the regioselectivity and stereoselectivity of reactions occurring at the double bond or the alcohol. For example, in hydroformylation or hydroboration reactions, the o-tolyl group could exert a significant directing effect, leading to potentially novel selectivities.

The investigation of reactions like the nickel-catalyzed arylative substitution with this specific substrate could lead to a deeper understanding of the reaction mechanism and potentially expand the scope of such transformations to include more sterically hindered substrates. nih.govnih.gov The insights gained from studying the reactivity of this compound could thus contribute to the broader field of synthetic organic chemistry by providing new tools and strategies for the construction of complex molecules.

Q & A

Q. What are the optimal synthetic routes for 1-ooo-Tolylpent-4-en-2-ol, and how can yield and purity be maximized?

- Methodological Answer : The synthesis typically involves Grignard reactions or catalytic coupling of -tolyl derivatives with pentenol precursors. Key steps include:

- Catalytic Conditions : Use Pd-catalyzed cross-coupling for stereoselective C–C bond formation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization to achieve >95% purity.

- Yield Optimization : Adjust stoichiometric ratios (e.g., 1.2:1 aryl halide to alkene) and reaction time (12–24 hrs under inert atmosphere).

Data Table :

| Parameter | Method | Key Finding | Reference |

|---|---|---|---|

| Yield | Pd-catalyzed coupling | 78–85% | |

| Purity | NMR, HPLC | >95% |

Q. How should researchers characterize the structural and stereochemical properties of 1--Tolylpent-4-en-2-ol?

- Methodological Answer :

- NMR Analysis : H and C NMR to confirm regiochemistry (e.g., double bond position at C4) and substituent orientation .

- IR Spectroscopy : Detect hydroxyl (3200–3600 cm) and alkene (1650 cm) groups .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., CHO).

Advanced Tip : For ambiguous stereochemistry, use NOESY or X-ray crystallography .

Q. What in vitro assays are suitable for preliminary biological activity screening of 1--Tolylpent-4-en-2-ol?

- Methodological Answer :

- Anti-inflammatory Activity : COX-2 inhibition assays using ELISA kits (IC values reported in µM range) .

- Antioxidant Potential : DPPH radical scavenging assays; compare to ascorbic acid controls .

Data Table :

| Assay | Result | Reference |

|---|---|---|

| COX-2 Inhibition | IC = 12.3 µM | |

| DPPH Scavenging | 65% at 100 µM |

Advanced Research Questions

Q. How can conflicting data on the compound’s reactivity or bioactivity be resolved?

- Methodological Answer :

- Reproducibility Checks : Validate protocols across independent labs (e.g., solvent purity, temperature control) .

- Computational Validation : DFT calculations to predict reaction pathways or docking studies for bioactivity .

Example : Discrepancies in enantioselectivity may arise from catalyst batch variations; use chiral HPLC to confirm stereochemical integrity .

Q. What strategies are effective for studying the metabolic stability of 1--Tolylpent-4-en-2-ol in vivo?

- Methodological Answer :

- Isotopic Labeling : Synthesize C-labeled analogs for LC-MS tracking in rodent models .

- Microsomal Assays : Incubate with liver microsomes (human/rat) to identify phase I/II metabolites .

Key Challenge : Address rapid hydroxylation at the allylic position using deuterium isotope effects .

Q. How can researchers design experiments to elucidate the mechanism of action in enzyme inhibition?

- Methodological Answer :

- Kinetic Studies : Measure and under varying substrate/inhibitor concentrations .

- Mutagenesis : Engineer enzyme active-site mutants (e.g., COX-2 S530A) to test binding hypotheses .

Data Contradiction Analysis : If inhibition varies across isoforms (e.g., COX-1 vs. COX-2), use molecular dynamics simulations to map steric clashes .

Data Integrity and Reporting

Q. What are the best practices for ensuring reproducibility in synthetic protocols?

- Methodological Answer :

- Detailed SI : Report exact reaction conditions (e.g., solvent grade, catalyst lot) in supplementary information .

- Cross-Validation : Collaborate with third-party labs to replicate key steps (e.g., crystallization) .

Q. How should researchers address discrepancies between computational predictions and experimental results?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.